4-Chloro-2-(trifluoromethyl)benzylamine
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Overview
Description
4-Chloro-2-(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C8H7ClF3N . It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the fourth position and a trifluoromethyl group at the second position. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(trifluoromethyl)benzylamine . For instance, the compound’s stability can be affected by temperature and light exposure. Its efficacy can be influenced by the physiological environment, such as pH and the presence of other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)benzylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)benzaldehyde.
Reduction: The benzaldehyde is reduced to 4-chloro-2-(trifluoromethyl)benzyl alcohol using a reducing agent such as sodium borohydride.
Amination: The benzyl alcohol is then converted to this compound through an amination reaction using ammonia or an amine source under suitable conditions
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions
Major Products:
Oxidation: 4-Chloro-2-(trifluoromethyl)benzaldehyde, 4-Chloro-2-(trifluoromethyl)benzoic acid.
Reduction: 4-Chloro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzylamine derivatives
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzylamine
- 4-Chlorobenzylamine
Comparison: 4-Chloro-2-(trifluoromethyl)benzylamine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity compared to its analogs. The trifluoromethyl group also enhances its biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[4-chloro-2-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKIGWHSTBKRTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590705 |
Source
|
Record name | 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771583-81-4 |
Source
|
Record name | 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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